molecular formula C16H18O4 B12654724 Phenylenebismethylene bismethacrylate CAS No. 58573-51-6

Phenylenebismethylene bismethacrylate

Cat. No.: B12654724
CAS No.: 58573-51-6
M. Wt: 274.31 g/mol
InChI Key: PSKGPIXYJDYNDB-UHFFFAOYSA-N
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Description

Phenylenebismethylene bismethacrylate is an organic compound with the molecular formula C16H18O4. It is a derivative of methacrylic acid and is characterized by the presence of two methacrylate groups attached to a phenylenebismethylene backbone. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylenebismethylene bismethacrylate can be synthesized through a multi-step process involving the reaction of methacrylic acid with phenylenebismethylene. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and phenylenebismethylene, are mixed in a reactor along with a suitable catalyst. The reaction mixture is heated to a specific temperature and maintained under constant stirring to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenylenebismethylene bismethacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methacrylate groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the methacrylate groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and alkylated compounds.

Scientific Research Applications

Phenylenebismethylene bismethacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials and medical adhesives.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.

Mechanism of Action

The mechanism of action of phenylenebismethylene bismethacrylate involves its ability to undergo polymerization reactions. The methacrylate groups can form cross-linked networks, providing structural integrity and stability to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of polymer chains.

Comparison with Similar Compounds

Phenylenebismethylene bismethacrylate can be compared with other similar compounds, such as:

    Bisphenol A dimethacrylate: Similar in structure but with different mechanical properties.

    Ethylene glycol dimethacrylate: Used in similar applications but with varying degrees of flexibility and strength.

    Triethylene glycol dimethacrylate: Offers different polymerization characteristics and is used in different industrial applications.

This compound stands out due to its unique combination of rigidity and flexibility, making it suitable for a wide range of applications.

Properties

CAS No.

58573-51-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

[2-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-7-5-6-8-14(13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3

InChI Key

PSKGPIXYJDYNDB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1COC(=O)C(=C)C

Origin of Product

United States

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